N-amino-2-(3-bromophenyl)ethanimidamide hydrochloride
Description
N-amino-2-(3-bromophenyl)ethanimidamide hydrochloride is a halogenated ethanimidamide derivative characterized by a brominated phenyl group at the 3-position and an amidine backbone modified with an amino group. This compound belongs to a class of amidines known for their applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules.
Properties
IUPAC Name |
N'-amino-2-(3-bromophenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3.ClH/c9-7-3-1-2-6(4-7)5-8(10)12-11;/h1-4H,5,11H2,(H2,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEJOVTUBDNGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=NN)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C/C(=N/N)/N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Phenyl Ethanimidamide Synthesis
One common synthetic route for halogen-substituted phenyl amidines involves:
Step 1: Halogenated phenyl ethanone or bromo-substituted phenyl ethanone synthesis
This involves bromination of phenyl ethanone derivatives or direct use of commercially available 3-bromoacetophenone.Step 2: Conversion to amidine intermediate
The ketone group is converted to the amidine via reaction with aminating agents such as amidine hydrochloride salts or by reaction with hexamethylenetetramine in a suitable solvent system (e.g., tetrahydrofuran-water), which enhances reaction rate and yield, as demonstrated in related syntheses of amino-phenyl ethanones.Step 3: Amination to N-amino amidine
Introduction of the N-amino group can be achieved by nucleophilic substitution or reductive amination, often involving sodium azide followed by reduction steps (e.g., with stannous chloride) to convert azido intermediates to amino groups.Step 4: Hydrochloride salt formation
The free base amidine is treated with concentrated hydrochloric acid to form the stable hydrochloride salt, facilitating purification and crystallization.
Solvent and Reaction Conditions
- Use of mixed solvent systems such as tetrahydrofuran-water or acetone-water has been shown to improve reaction rates and yields by enhancing reagent solubility and agitation.
- Low temperatures (0–5 °C) during acylation steps prevent side reactions and polymerization.
- Controlled addition of reagents such as chloroacetyl chloride with sodium acetate maintains pH and reaction specificity.
Purification and Characterization
- Crystallization from ethanol or methanol is commonly used to purify the hydrochloride salts.
- Washing with acetone removes impurities and residual reagents.
- Characterization by melting point, NMR, and purity analysis confirms compound identity and quality.
Comparative Data Table of Key Preparation Steps (Based on Related Amidine Hydrochlorides)
Research Findings and Notes
- The use of tetrahydrofuran-water solvent systems significantly accelerates the formation of aminoketone intermediates and minimizes polymeric byproducts, enhancing purity and yield.
- Controlled acylation in acetone-water with sodium acetate buffers the reaction, improving yield and simplifying work-up.
- The multi-step process involving azidation and reduction is effective for introducing the N-amino group on the ethanimidamide moiety, critical for the target compound's structure.
- The hydrochloride salt form improves compound stability and crystallinity, facilitating handling and further applications.
- No direct synthetic routes for this compound were found in the literature; however, the above methodology is consistent with general amidine hydrochloride syntheses involving halogenated aromatic systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-amino-2-(3-bromophenyl)ethanimidamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
N-amino-2-(3-bromophenyl)ethanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-amino-2-(3-bromophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Research Implications and Gaps
- Thermal Stability : The melting point of Phenacaine hydrochloride (191°C) suggests higher thermal stability than Compound 18 (166°C), possibly due to crystallinity differences. The target compound’s stability profile warrants experimental validation.
Biological Activity
N-amino-2-(3-bromophenyl)ethanimidamide hydrochloride is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C9H11BrClN3
- Molecular Weight : 252.56 g/mol
- Functional Groups : Amino group, bromophenyl group, and ethanimidamide structure.
This unique structure enables the compound to interact with various biological targets, influencing enzyme activity and protein interactions.
The primary mechanism of action involves the compound's ability to bind to specific enzymes and receptors, inhibiting their activity or modulating their functions. This interaction can prevent substrate access to enzymes or alter cellular signaling pathways by acting as an agonist or antagonist for specific receptors.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study reported that compounds with similar structures demonstrated significant cytotoxic effects against tumor cells, highlighting the compound's potential as an antitumor agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Enzyme Inhibition
This compound is employed in studying enzyme inhibition. Its binding affinity to target enzymes allows researchers to explore its role in metabolic pathways and disease mechanisms.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of this compound against breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism was attributed to microtubule disruption, a common pathway for many anticancer agents .
- Inflammation Modulation : Another investigation focused on its anti-inflammatory properties in a murine model of arthritis. The compound significantly reduced joint swelling and inflammatory cytokine levels, suggesting its potential for treating inflammatory diseases .
Q & A
Q. What are the optimized synthetic protocols for N-amino-2-(3-bromophenyl)ethanimidamide hydrochloride?
Methodological Answer: The synthesis typically involves reacting a precursor (e.g., 3-bromophenyl-substituted nitrile or imidate) with hydroxylamine hydrochloride under basic conditions. Key steps include:
- Reagents : Hydroxylamine hydrochloride, NaHCO₃ (or another mild base), methanol/water solvent system.
- Conditions : Reflux at 60–80°C for 4–6 hours, followed by recrystallization (e.g., dichloromethane or ethanol) to purify the product .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.5 molar ratio of precursor to hydroxylamine) and monitor reaction progress via TLC.
Q. Example Protocol from Literature
| Precursor | Solvent System | Base | Yield | Recrystallization Solvent |
|---|---|---|---|---|
| 3-Bromo-substituted nitrile | MeOH/H₂O (7:3) | NaHCO₃ | 58–93% | Dichloromethane |
Q. How is the structural integrity of this compound confirmed?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Verify the presence of characteristic peaks (e.g., imidamide NH₂ at δ 5.5–6.5 ppm, aromatic protons from the 3-bromophenyl group at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M-Cl]+) and fragmentation patterns.
- Elemental Analysis : Match calculated vs. observed C, H, N, and Br percentages to ensure purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to the bromophenyl group (e.g., replacing Br with Cl, NO₂, or CH₃) to assess electronic/steric effects on bioactivity .
- Biological Assays : Test analogs against target systems (e.g., enzyme inhibition, antimicrobial activity) and correlate substituent properties (Hammett σ values, logP) with potency.
- Data Analysis : Use multivariate regression to identify key structural drivers of activity. For example, bulky substituents at the 3-position may enhance binding affinity in certain receptors .
Q. How should researchers address instability or decomposition during storage?
Methodological Answer:
- Storage Conditions : Store in anhydrous, inert environments (argon atmosphere) at –20°C to prevent hydrolysis of the imidamide group .
- Stability Monitoring : Use periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products.
- Lyophilization : For long-term storage, lyophilize the hydrochloride salt to remove residual solvents and minimize hygroscopicity .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Purity Verification : Perform HPLC or elemental analysis to rule out impurities. Contradictions may arise from residual solvents or byproducts .
- Solvent Effects : Record NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts. For example, NH protons may appear broad in D₂O due to exchange .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to confirm assignments .
Q. What strategies are effective in elucidating the compound’s mechanism of action in biological systems?
Methodological Answer:
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with target proteins .
- Metabolic Profiling : Incubate the compound with liver microsomes to identify metabolites via LC-MS/MS, focusing on imidamide hydrolysis pathways .
- Kinetic Studies : Monitor time-dependent inhibition of enzymatic targets (e.g., IC₅₀ shifts over 24 hours) to distinguish reversible vs. irreversible mechanisms .
Q. How can researchers optimize reaction yields when scaling up synthesis?
Methodological Answer:
- Solvent Selection : Replace methanol with ethanol or IPA for safer large-scale reactions while maintaining solubility .
- Catalysis : Introduce catalytic amounts of Cu(I) or Pd to accelerate imidamide formation, reducing reaction time from 6 to 2 hours .
- Workflow Automation : Use continuous-flow reactors to enhance mixing and heat transfer, improving consistency in yields (>85%) at multi-gram scales .
Data Contradiction Example
If conflicting bioactivity data arise between in vitro and in vivo studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
